molecular formula C25H34N2O3 B11355357 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide

Cat. No.: B11355357
M. Wt: 410.5 g/mol
InChI Key: DPAJZFOUGYEPLZ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor.

    Attachment of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the benzamide core: This can be done through an amidation reaction where the amine group from the azepane ring reacts with a benzoyl chloride derivative.

    Introduction of the propoxy group: This is typically achieved through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane derivative.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and lead to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)ethyl methacrylate: This compound shares the azepane ring but has different functional groups attached.

    N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: This compound has a similar core structure but different substituents.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-propoxybenzamide

InChI

InChI=1S/C25H34N2O3/c1-3-18-30-24-11-7-6-10-22(24)25(28)26-19-23(27-16-8-4-5-9-17-27)20-12-14-21(29-2)15-13-20/h6-7,10-15,23H,3-5,8-9,16-19H2,1-2H3,(H,26,28)

InChI Key

DPAJZFOUGYEPLZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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